molecular formula C26H22N2O5 B1676165 Me-indoxam CAS No. 172732-62-6

Me-indoxam

Cat. No. B1676165
Key on ui cas rn: 172732-62-6
M. Wt: 442.5 g/mol
InChI Key: KFJOAXDOAYZVOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05733923

Procedure details

A mixture of 648 mg (1.4 mmol) of [[3-(2-amino-1,2-dioxoethyl)-1-([1,1'-biphenyl]-2-ylmethyl)-2-methyl-1H-indol-4-yl]oxy]acetic acid methyl ester in 10 mL of 1N NaOH and 20 mL of MeOH was heated to maintain reflux for 1 hour, cooled to room temperature and stirred 0.5 hour. The mixture was concentrated, the residue stirred with a mixture of EtOAc/water and the solid material that did not dissolve was filtered and dried to give 227 mg (35% yield) of [[3-(2-amino-1,2-dioxoethyl)-1-([1,1'-biphenyl]-2-ylmethyl)-2-methyl-1H-indol-4-yl]oxy]acetic acid, sodium salt, mp, >265° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
[[3-(2-amino-1,2-dioxoethyl)-1-([1,1'-biphenyl]-2-ylmethyl)-2-methyl-1H-indol-4-yl]oxy]acetic acid methyl ester
Quantity
648 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:34])[CH2:4][O:5][C:6]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:7]=1[C:8]([C:29](=[O:33])[C:30]([NH2:32])=[O:31])=[C:9]([CH3:28])[N:10]2[CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.[Na]>[OH-].[Na+].CO>[NH2:32][C:30](=[O:31])[C:29]([C:8]1[C:7]2[C:11](=[CH:12][CH:13]=[CH:14][C:6]=2[O:5][CH2:4][C:3]([OH:34])=[O:2])[N:10]([CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[C:22]2[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=2)[C:9]=1[CH3:28])=[O:33] |f:2.3,^1:34|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Two
Name
[[3-(2-amino-1,2-dioxoethyl)-1-([1,1'-biphenyl]-2-ylmethyl)-2-methyl-1H-indol-4-yl]oxy]acetic acid methyl ester
Quantity
648 mg
Type
reactant
Smiles
COC(COC1=C2C(=C(N(C2=CC=C1)CC1=C(C=CC=C1)C1=CC=CC=C1)C)C(C(=O)N)=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred 0.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to maintain
TEMPERATURE
Type
TEMPERATURE
Details
reflux for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
STIRRING
Type
STIRRING
Details
the residue stirred with a mixture of EtOAc/water
DISSOLUTION
Type
DISSOLUTION
Details
the solid material that did not dissolve
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
NC(C(=O)C1=C(N(C2=CC=CC(=C12)OCC(=O)O)CC1=C(C=CC=C1)C1=CC=CC=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 227 mg
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 36.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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